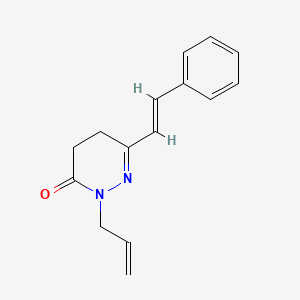

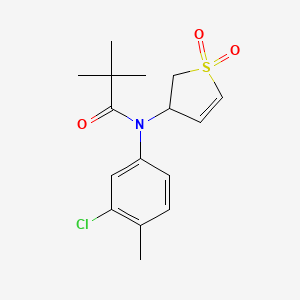

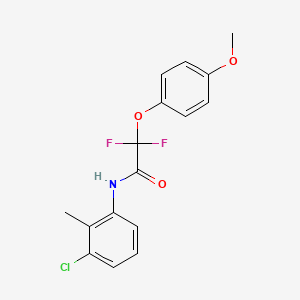

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 3-(benzylamino)propionate” is a chemical compound with the molecular formula C12H17NO2 . It is also known by other names such as “ethyl 3-benzylamino propanoate”, “ethyl 3-benzylamino propionate”, and “ethyl n-benzyl-beta-alaninate” among others .

Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate” were not found, a related compound, “Ethyl 3-(benzylamino)propionate”, can be synthesized via the aza-Michael addition of benzylamine to α,β-unsaturated esters . This reaction can be carried out in the absence of a solvent, contributing to the development of sustainable chemistry .

Physical And Chemical Properties Analysis

“Ethyl 3-(benzylamino)propionate” is a liquid at 20°C . It has a molecular weight of 207.27 g/mol . The compound has a density of 1.017 g/mL at 25°C and a refractive index of 1.503 . It has a boiling point of 150°C .

Applications De Recherche Scientifique

Synthesis and Proteinase Inhibition

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate has been utilized in the synthesis of peptides. For instance, its derivative was prepared via a Reformatsky reaction and then coupled to Boc·Ala·Ala·Pro·OH, demonstrating potential as a proteinase inhibitor (Angelastro et al., 1992).

Biocatalyst in Synthesis

This compound has also been involved in studies focusing on biocatalysis. For example, (S)-ethyl 3-hydroxy 4,4,4-trifluorobutanoate was prepared using Candida parapsilosis, showcasing the potential of using biocatalysts for producing optically pure compounds (Venkataraman & Chadha, 2015).

Role in Stereochemical Synthesis

The compound has been used in the stereoselective synthesis of fluorinated 1,3-diol derivatives, highlighting its importance in the field of stereochemistry (Ishihara et al., 1998).

Chemoselective Synthesis

It has also been a key player in chemoselective synthesis processes. For instance, its reactions with anilines were systematically studied to achieve chemoselective synthesis of specific compounds, which further demonstrates its utility in synthetic chemistry (Berbasov & Soloshonok, 2003).

Carboxylesterase Inhibition and Radical Scavenging

A study synthesized a series of compounds from Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate, which acted as effective and selective inhibitors of carboxylesterase. These compounds also showed high antioxidant activity, thereby contributing to medicinal chemistry (Khudina et al., 2019).

Safety and Hazards

“Ethyl 3-(benzylamino)propionate” is harmful if swallowed or inhaled . It causes serious eye irritation . It is recommended to avoid breathing its mist or vapor, and to use it only outdoors or in a well-ventilated area . In case of contact with skin, eyes, or clothing, it should be washed off immediately with plenty of water .

Propriétés

IUPAC Name |

ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO2/c1-2-19-12(18)8-11(13(14,15)16)17-9-10-6-4-3-5-7-10/h3-7,11,17H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXNJNVKUIYFNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide](/img/structure/B2915310.png)

![N-(1-cyanocyclohexyl)-2-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2915315.png)

![2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2915319.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915322.png)

![4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2915326.png)